molecular formula C11H10N2O B123477 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde CAS No. 158585-82-1

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

Cat. No. B123477
CAS RN: 158585-82-1
M. Wt: 186.21 g/mol
InChI Key: HLTBNGFCRFBYPW-UHFFFAOYSA-N
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Description

“1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazole compounds has been widely studied. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Chemical Reactions Analysis

Imidazole compounds have been used in various chemical reactions. For example, 4-Methyl-5-imidazolecarboxaldehyde is suitable for use in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) .

properties

IUPAC Name

3-methyl-5-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-12-11(10(13)7-14)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTBNGFCRFBYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439209
Record name 1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde

CAS RN

158585-82-1
Record name 1-METHYL-4-PHENYL-1H-IMIDAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Manganese dioxide (11.5 g) was added to a suspension of (1-methyl-4-phenyl-1H-imidazol-5-yl)methanol (intermediate 1) (5.75 g) in dioxane (100 mL), and the resulting mixture heated to 80° C. for 8 hours, and allowed to cool to ambient temperature overnight. The mixture was reheated to 80° C., filtered through diatomaceous earth and the cake washed well with acetone. Purification by flash chromatography on silica eluting with EtOAc:hexane (50:50 to 100:0) gave the title compound (4.90 g, 86%) as a pale solid.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
catalyst
Reaction Step One
Yield
86%

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